

# Technical Monograph: 4-Chloro-2-methylphenyl Isothiocyanate

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## Compound of Interest

Compound Name: 4-Chloro-2-methylphenyl  
isothiocyanate

CAS No.: 23165-53-9

Cat. No.: B1346955

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CAS Number: 23165-53-9 Molecular Formula: C<sub>8</sub>H<sub>6</sub>ClNS Molecular Weight: 183.66 g/mol [1][2]

## Executive Summary: The Electrophilic Scaffold

In the landscape of medicinal chemistry, **4-Chloro-2-methylphenyl isothiocyanate** represents a high-value electrophilic building block.[2] Unlike generic alkyl isothiocyanates, this aryl derivative combines the steric modulation of an ortho-methyl group with the electronic tuning of a para-chloro substituent.[2] This specific substitution pattern is critical in drug discovery for optimizing ligand-protein binding interactions—specifically in filling hydrophobic pockets of kinase domains and G-protein coupled receptors (GPCRs).[2]

This guide provides a rigorous technical analysis of its physiochemical properties, validated synthesis protocols, and its application in generating privileged heterocycles like thioureas, thiazoles, and thiohydantoins.[2]

## Physiochemical Profile & Identification

Precise characterization is the first line of defense against experimental failure.[2] The following data aggregates standard industrial specifications.

Property	Specification	Technical Note
CAS Number	23165-53-9	Distinct from isomer 5-chloro-2-methyl (CAS 19241-36-2).[2]
IUPAC Name	4-Chloro-2-methyl-1-isothiocyanatobenzene	Nomenclature prioritizes the NCS group at position 1.[2]
Appearance	Pale yellow to colorless liquid	Darkens upon oxidation/moisture exposure. [2]
Boiling Point	135-136 °C (at 12 mmHg)	High vacuum distillation recommended for purification. [2]
Density	1.25 g/mL (at 25 °C)	Denser than water; forms bottom layer in aqueous extractions.[2]
Reactivity	Electrophilic (Hard/Soft character)	The central Carbon of -N=C=S is soft electrophile.[2]
Storage	2-8 °C, Inert Atmosphere (Ar/N <sub>2</sub> )	Moisture sensitive; hydrolyzes to carbamate/aniline.[2]

## Synthetic Routes & Production

While thiophosgene (CSCl<sub>2</sub>) was historically used, its extreme toxicity has shifted modern protocols toward dithiocarbamate desulfurization.[2] This method is safer, scalable, and avoids gaseous toxic byproducts.[2]

## Protocol: Desulfurization of Dithiocarbamate Salts

Precursor: 4-Chloro-2-methylaniline (CAS 95-69-2)[2]

### Step 1: Dithiocarbamate Formation

- Setup: Charge a round-bottom flask with 4-Chloro-2-methylaniline (1.0 eq) and Triethylamine (Et<sub>3</sub>N, 2.5 eq) in THF (anhydrous).

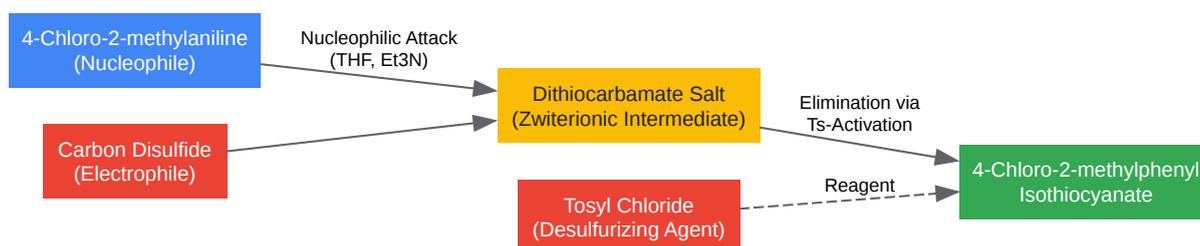
- Addition: Cool to 0°C. Dropwise add Carbon Disulfide (CS<sub>2</sub>, 5.0 eq).
- Observation: A heavy precipitate (triethylammonium dithiocarbamate salt) will form.[2] Stir for 2 hours at room temperature.

## Step 2: Desulfurization (The "Tosyl Chloride" Method)[2]

- Reagent: Cool the mixture back to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in minimal THF.
- Mechanism: TsCl activates the sulfur, creating a leaving group that facilitates the elimination of elemental sulfur or sulfide equivalents.[2]
- Workup: Quench with water. Extract with CH<sub>2</sub>Cl<sub>2</sub>. [2][3][4] Wash organic layer with 1N HCl (to remove unreacted amine) and brine.[2]
- Purification: Silica gel chromatography (Hexane/EtOAc gradient).

## Synthesis Logic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate state.



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Figure 1: Step-wise synthesis pathway via the dithiocarbamate intermediate, avoiding thiophosgene.

## Reactivity & Mechanistic Insights

The isothiocyanate (-N=C=S) moiety is a heterocumulene.[2] Its reactivity is defined by the electrophilic carbon atom flanked by nitrogen and sulfur.[2]

## The "Soft" Electrophile Advantage

Unlike isocyanates (-N=C=O), isothiocyanates are "softer" electrophiles.[2]

- **Selectivity:** They react preferentially with primary amines (nucleophiles) over hydroxyl groups (water/alcohols) under neutral conditions.[2] This allows for reactions in non-anhydrous solvents if necessary.[2]
- **Regiochemistry:** Nucleophilic attack occurs exclusively at the central Carbon, pushing electron density onto the Sulfur (forming a thiolate-like transition state), which then protonates to form the stable thiourea.[2]

## Impact of Aryl Substitution[2][4][5]

- **4-Chloro (Para):** Electron-withdrawing (Inductive effect).[2] It increases the electrophilicity of the -NCS carbon, accelerating the reaction rate with amines compared to unsubstituted phenyl isothiocyanate.[2]
- **2-Methyl (Ortho):** Steric hindrance.[2] It protects the resulting thiourea nitrogen from metabolic degradation and restricts conformational rotation, which is often desired in "locking" a ligand into a bioactive conformation.[2]

## Applications in Drug Discovery

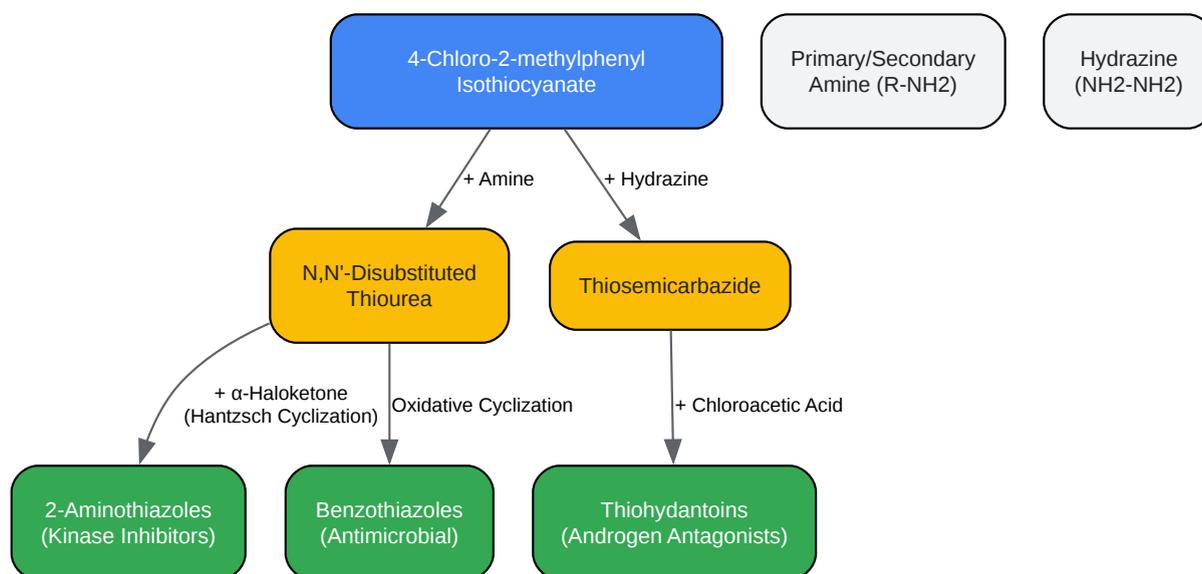
This specific isothiocyanate is a "privileged scaffold" generator.[2] It is primarily used to synthesize N,N'-disubstituted thioureas, which are precursors to heterocycles.[2]

## Workflow: From Scaffold to Lead Compound

- **Thiourea Synthesis:** Reaction with a secondary amine or piperazine derivative.[2]
- **Cyclization (The Hantzsch Reaction):** Reacting the thiourea with  $\alpha$ -haloketones yields 2-aminothiazoles.[2]
- **Desulfurization:** Converting thioureas to ureas or guanidines using HgO or EDCI.[2]

## Application Logic Diagram

The diagram below details how this building block branches into three distinct pharmacological classes.



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Figure 2: Divergent synthesis pathways converting the isothiocyanate core into bioactive heterocycles.[2]

## Handling & Safety Protocols (HSE)

Isothiocyanates are potent lachrymators and sensitizers.[2]

- Engineering Controls: All transfers must occur in a fume hood. The vapor pressure is sufficient to cause respiratory distress at room temperature.[2]
- Decontamination: Spills should be treated with an aqueous solution of 5% ammonia and surfactant.[2] The amine reacts with the isothiocyanate to form a non-volatile thiourea.[2]
- PPE: Nitrile gloves are generally effective, but double-gloving is recommended due to the compound's lipophilicity.[2]

## References

- Wong, R., & Dolman, S. J. (2007).<sup>[2][3]</sup> Isothiocyanate Synthesis from Dithiocarbamate Salts.<sup>[2][3][4][5][6]</sup> Journal of Organic Chemistry.<sup>[2][3]</sup> [[Link](#)]
- Organic Chemistry Portal.Synthesis of Isothiocyanates: Recent Methodologies. [[Link](#)]
- National Center for Biotechnology Information.PubChem Compound Summary for CID 90463 (4-Chloro-2-methylaniline precursor). [[Link](#)]<sup>[2]</sup>

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